molecular formula C10H10BrNOS B2661276 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide CAS No. 163298-79-1

2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide

Cat. No.: B2661276
CAS No.: 163298-79-1
M. Wt: 272.16
InChI Key: SZQXTGFYXNLIBR-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide typically involves the reaction of 2-methyl-1,3-thiazole with phenol in the presence of a hydrobromic acid catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency in producing the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives.

Scientific Research Applications

2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for developing new therapeutic agents and industrial applications .

Properties

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)phenol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS.BrH/c1-7-11-9(6-13-7)8-4-2-3-5-10(8)12;/h2-6,12H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQXTGFYXNLIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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